3-(Dibenzo[b,d]furan-2-yl)azetidine
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Overview
Description
3-(Dibenzo[b,d]furan-2-yl)azetidine is a heterocyclic organic compound that features a unique structure combining an azetidine ring with a dibenzofuran moiety. Dibenzofuran is an aromatic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzo[b,d]furan-2-yl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the dibenzofuran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be formed through the reaction of an appropriate amine with a halogenated precursor, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzo[b,d]furan-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(Dibenzo[b,d]furan-2-yl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(Dibenzo[b,d]furan-2-yl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar aromatic structure but without the azetidine ring.
Dibenzo[b,d]thiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
3-(Dibenzo[b,d]furan-2-yl)azetidine is unique due to the presence of both the azetidine ring and the dibenzofuran moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-dibenzofuran-2-ylazetidine |
InChI |
InChI=1S/C15H13NO/c1-2-4-14-12(3-1)13-7-10(11-8-16-9-11)5-6-15(13)17-14/h1-7,11,16H,8-9H2 |
InChI Key |
HZQJNJHWJSFWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
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